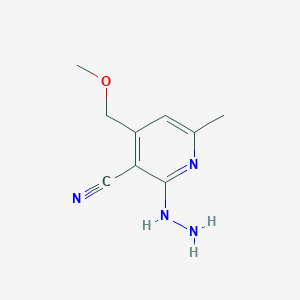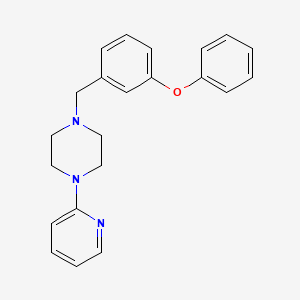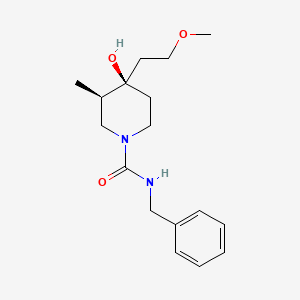
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H11N5O This compound is known for its unique structure, which includes a hydrazinyl group, a methoxymethyl group, and a carbonitrile group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The hydrazinyl and methoxymethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine: This compound lacks the carbonitrile group but shares other structural features.
Uniqueness
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-6-3-7(5-14-2)8(4-10)9(12-6)13-11/h3H,5,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRODZXBLTFOLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5646626.png)
![2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5646635.png)
![2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5646641.png)

![5-fluoro-N,N-dimethyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5646658.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)
![2-(2-methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5646670.png)
![1-(cyclopropylcarbonyl)-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5646675.png)
![1-[(2-chlorophenyl)methyl]-N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B5646679.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5646690.png)
![2-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylphthalazin-1(2H)-one](/img/structure/B5646698.png)
![3-[2-(hydroxymethyl)phenyl]quinolin-2(1H)-one](/img/structure/B5646701.png)

![Ethyl 1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5646720.png)
